N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
CAS No.:
Cat. No.: VC14757307
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O2/c1-14(2)13-26-22(28)18-6-4-3-5-17(18)20(25-26)12-21(27)24-16-8-7-15-9-10-23-19(15)11-16/h3-11,14,23H,12-13H2,1-2H3,(H,24,27) |
| Standard InChI Key | DUNDGONCPRBPEC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
Synthesis
The synthesis of N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. Key steps may include:
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Formation of the Indole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
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Synthesis of Phthalazinone: The phthalazinone derivative is synthesized through condensation reactions that introduce the necessary functional groups.
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Final Coupling Reaction: The final step involves the coupling of the indole and phthalazinone components to form the target compound.
Careful control of reaction conditions is essential to ensure high yields and purity of the final product.
Biological Activities
N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide exhibits various biological activities due to its structural features:
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Enzyme Inhibition: Compounds with indole and phthalazinone structures are often investigated for their roles as enzyme inhibitors, particularly in cancer treatment and anti-inflammatory therapies.
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Cellular Interactions: The interactions between the functional groups in this compound may facilitate effective binding to specific biological targets, potentially inhibiting their activity and influencing cellular processes.
Potential Applications
The dual structural motifs of N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide confer a combination of biological activities that enhance its versatility in medicinal chemistry and material science applications. Potential applications include:
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Cancer Therapeutics: Due to its enzyme inhibitory properties, this compound may serve as a lead candidate for developing new cancer treatments.
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Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Comparative Analysis
Several compounds share structural similarities with N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide. Below is a comparison table highlighting these compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide | Phthalazinone core | Hydroxy group enhances solubility |
| 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide | Methoxy substitution | Influences pharmacokinetics |
| 1-[4-methyl-3-[2-oxoindol]-6-amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | Indole core | Different functional groups |
N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide stands out due to its unique combination of indole and phthalazinone structures, which enhances its biological activity spectrum compared to compounds with only one of these features.
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